molecular formula C11H15ClFNO B13320952 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13320952
M. Wt: 231.69 g/mol
InChI Key: KIONQALIVJIXFQ-UHFFFAOYSA-N
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Description

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol is a halogenated amino alcohol with a molecular formula of C₁₁H₁₄ClFNO (calculated based on structural analysis). The compound features a butan-2-ol backbone substituted at the fourth carbon with a [(3-chloro-2-fluorophenyl)methyl]amino group.

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

4-[(3-chloro-2-fluorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15ClFNO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

KIONQALIVJIXFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves several steps. One common method includes the reaction of 3-chloro-2-fluorobenzylamine with 2-butanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Key Differences:

Substituent Position on Aromatic Ring: Target Compound: 3-chloro-2-fluorophenyl group. Analog: 3-chloro-4-fluorophenyl group .

Functional Groups: Target Compound: Contains a secondary amine (-NH-) linked to a methyl group and aromatic ring. Analog: Lacks the amino group, featuring only a hydroxyl and halogenated phenyl group . The amino group in the target compound may enhance solubility in polar solvents or enable salt formation, improving bioavailability.

Physicochemical Properties:

Property Target Compound (Inferred) 2-(3-Chloro-4-fluorophenyl)butan-2-ol
Molecular Formula C₁₁H₁₄ClFNO C₁₀H₁₂ClFO
Molecular Weight (g/mol) ~230.45 202.65
Key Functional Groups Hydroxyl, secondary amine, halogens Hydroxyl, halogens

Implications:

  • Solubility: The amino group in the target compound may increase water solubility compared to the analog, which lacks polar nitrogen-based functional groups.
  • Reactivity : The secondary amine in the target compound could participate in acid-base reactions or serve as a site for derivatization (e.g., acylation).

Broader Context of Halogenated Amino Alcohols

Halogenated amino alcohols are often explored for their bioactivity, particularly in central nervous system (CNS) targeting or antimicrobial applications. For example:

  • β-Adrenergic Receptor Interactions: Amino alcohols with halogenated aromatic rings may mimic catecholamine structures, influencing receptor binding .
  • Metabolic Stability : Halogens (Cl, F) can enhance metabolic stability by resisting oxidative degradation.

Biological Activity

4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₅ClFNO, with a molecular weight of 231.69 g/mol. Its structure includes a butanol backbone with an amino group attached to a phenyl ring that carries both chloro and fluoro substituents. These functional groups are known to influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₅ClFNO
Molecular Weight231.69 g/mol
IUPAC NameThis compound
InChIInChI=1S/C₁₁H₁₅ClFNO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H₂,1H₃

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-fluorobenzylamine with 2-butanone under controlled conditions. This multi-step process often requires specific catalysts and temperature regulation to ensure the desired product yield.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups may enhance its binding affinity, potentially leading to significant pharmacological effects. Studies indicate that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may also possess these activities.

Enzyme Inhibition

Preliminary studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, its interaction with certain kinases may modulate signaling pathways relevant to cancer progression.

Anti-Cancer Potential

Research indicates that compounds structurally related to this compound demonstrate cytotoxic effects against cancer cell lines. The compound's unique substitution pattern could enhance its efficacy as an anti-cancer agent by promoting apoptosis in malignant cells .

Case Studies

Several case studies have focused on the biological activity of similar compounds:

  • Study on Cytotoxicity : A compound with a similar structure exhibited an IC50 value of 1.61 µg/mL against human leukemia cells, indicating significant anti-cancer potential .
  • Enzyme Interaction Analysis : Molecular dynamics simulations revealed that structurally similar compounds interact primarily through hydrophobic contacts with target proteins, which may be applicable to understanding the interactions of this compound .

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